molecular formula C13H12O B11742179 1-(8-Methylnaphthalen-1-yl)ethan-1-one CAS No. 67757-66-8

1-(8-Methylnaphthalen-1-yl)ethan-1-one

Cat. No.: B11742179
CAS No.: 67757-66-8
M. Wt: 184.23 g/mol
InChI Key: HADOTSLWEGHSTA-UHFFFAOYSA-N
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Description

1-(8-Methylnaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 8th position and an ethanone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Methylnaphthalen-1-yl)ethan-1-one typically involves Friedel-Crafts acylation. This reaction uses naphthalene as the starting material, which undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

  • Temperature: 0-5°C
  • Solvent: Dichloromethane (DCM) or carbon disulfide (CS2)
  • Reaction Time: 1-2 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Methylnaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe) catalyst.

Major Products:

    Oxidation: 1-(8-Methylnaphthalen-1-yl)ethanoic acid

    Reduction: 1-(8-Methylnaphthalen-1-yl)ethanol

    Substitution: 1-(8-Bromo-naphthalen-1-yl)ethan-1-one

Scientific Research Applications

1-(8-Methylnaphthalen-1-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(8-Methylnaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

  • 1-(Naphthalen-1-yl)ethan-1-one
  • 1-(Naphthalen-2-yl)ethan-1-one
  • 1-(8-Methylnaphthalen-2-yl)ethan-1-one

Comparison: 1-(8-Methylnaphthalen-1-yl)ethan-1-one is unique due to the specific positioning of the methyl and ethanone groups, which influence its chemical reactivity and biological activity. Compared to 1-(Naphthalen-1-yl)ethan-1-one, the presence of the methyl group at the 8th position can enhance its hydrophobic interactions and potentially alter its binding affinity to molecular targets.

Properties

CAS No.

67757-66-8

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1-(8-methylnaphthalen-1-yl)ethanone

InChI

InChI=1S/C13H12O/c1-9-5-3-6-11-7-4-8-12(10(2)14)13(9)11/h3-8H,1-2H3

InChI Key

HADOTSLWEGHSTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2C(=O)C

Origin of Product

United States

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